Cas no 851756-51-9 ((2-Chloro-6-methylphenyl)boronic acid)
(2-Chloro-6-methylphenyl)boronic acid Chemical and Physical Properties
Names and Identifiers
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- (2-Chloro-6-methylphenyl)boronic acid
- 2-Chloro-6-methylphenylboronic acid
- B-(2-Chloro-6-methylphenyl)boronic acid
- J-519643
- G64707
- 851756-51-9
- EN300-314315
- Boronic acid, (2-chloro-6-methylphenyl)-
- MFCD06797217
- SCHEMBL15750735
- Z1255431797
- (2-Chloro-6-methylphenyl)boronicacid
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- MDL: MFCD06797217
- Inchi: 1S/C7H8BClO2/c1-5-3-2-4-6(9)7(5)8(10)11/h2-4,10-11H,1H3
- InChI Key: XYDCLLBIQICNJF-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(C)=C1B(O)O
Computed Properties
- Exact Mass: 170.0305874g/mol
- Monoisotopic Mass: 170.0305874g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 132
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 40.5
(2-Chloro-6-methylphenyl)boronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A242000170-250mg |
2-Chloro-6-methylphenylboronic acid |
851756-51-9 | 98% | 250mg |
$652.80 | 2023-08-31 | |
| Alichem | A242000170-500mg |
2-Chloro-6-methylphenylboronic acid |
851756-51-9 | 98% | 500mg |
$1048.60 | 2023-08-31 | |
| Alichem | A242000170-1g |
2-Chloro-6-methylphenylboronic acid |
851756-51-9 | 98% | 1g |
$1769.25 | 2023-08-31 | |
| Chemenu | CM217415-1g |
(2-Chloro-6-methylphenyl)boronic acid |
851756-51-9 | 95% | 1g |
$745 | 2021-06-16 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1743779-1g |
(2-Chloro-6-methylphenyl)boronic acid |
851756-51-9 | 98% | 1g |
¥7822.00 | 2024-07-28 | |
| Chemenu | CM217415-1g |
(2-Chloro-6-methylphenyl)boronic acid |
851756-51-9 | 95% | 1g |
$745 | 2022-08-31 | |
| Aaron | AR00GBAL-1g |
Boronic acid, (2-chloro-6-methylphenyl)- |
851756-51-9 | 95% | 1g |
$828.00 | 2025-01-24 | |
| Aaron | AR00GBAL-100mg |
Boronic acid, (2-chloro-6-methylphenyl)- |
851756-51-9 | 95% | 100mg |
$199.00 | 2025-01-24 | |
| A2B Chem LLC | AH60033-50mg |
(2-Chloro-6-methylphenyl)boronic acid |
851756-51-9 | 93% | 50mg |
$364.00 | 2023-12-30 | |
| A2B Chem LLC | AH60033-250mg |
(2-Chloro-6-methylphenyl)boronic acid |
851756-51-9 | 95% | 250mg |
$246.00 | 2024-04-19 |
(2-Chloro-6-methylphenyl)boronic acid Suppliers
(2-Chloro-6-methylphenyl)boronic acid Related Literature
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
Additional information on (2-Chloro-6-methylphenyl)boronic acid
The Comprehensive Overview of (2-Chloro-6-methylphenyl)boronic Acid (CAS No. 851756-51-9)
(2-Chloro-6-methylphenyl)boronic acid, with the CAS registry number 851756-51-9, is a significant compound in the field of organic synthesis and materials science. This compound belongs to the class of boronic acids, which have gained immense popularity due to their versatility in forming carbon-carbon bonds through transition metal-catalyzed coupling reactions, particularly the Suzuki-Miyaura coupling reaction. The structure of this compound consists of a phenyl ring substituted with a chlorine atom at position 2 and a methyl group at position 6, with a boronic acid group (-B(OH)₂) attached to the phenyl ring. This unique combination of substituents makes it an ideal building block for constructing complex aromatic systems with tailored electronic and steric properties.
The synthesis of (2-Chloro-6-methylphenyl)boronic acid typically involves multi-step processes, often starting from chlorobenzene derivatives. The introduction of the methyl group at position 6 is achieved through Friedel-Crafts alkylation or other electrophilic substitution methods, followed by the installation of the boronic acid group via nucleophilic aromatic substitution or other suitable methodologies. Recent advancements in catalytic systems and green chemistry have enabled more efficient and environmentally friendly routes to this compound, reducing production costs and minimizing waste generation.
In terms of applications, (2-Chloro-6-methylphenyl)boronic acid has found extensive use in drug discovery and development. Its ability to participate in cross-coupling reactions allows chemists to rapidly assemble diverse libraries of biologically active molecules. For instance, researchers have utilized this compound as a key intermediate in the synthesis of potential anticancer agents, where the chlorine and methyl substituents play critical roles in modulating the pharmacokinetic properties and bioavailability of the resulting compounds. Furthermore, its application in the development of novel materials, such as organic light-emitting diodes (OLEDs), has been explored due to its ability to form conjugated systems with desirable electronic characteristics.
Recent studies have highlighted the importance of understanding the reactivity and stability of (2-Chloro-6-methylphenyl)boronic acid under various reaction conditions. For example, investigations into its thermal stability have revealed that it can withstand moderate heating without decomposition, making it suitable for high-throughput synthesis protocols. Additionally, research into its solubility properties has provided insights into optimizing reaction conditions for maximum yield and purity. These findings underscore the need for continued research into the fundamental properties of this compound to unlock its full potential in both academic and industrial settings.
From an environmental perspective, there is growing interest in developing sustainable methods for handling and disposing of (2-Chloro-6-methylphenyl)boronic acid. Boronic acids are generally considered less hazardous compared to other reactive intermediates; however, their proper management is essential to minimize ecological impact. Recent advancements in waste treatment technologies have provided innovative solutions for recycling and reusing byproducts generated during its synthesis, contributing to a more circular economy within the chemical industry.
In conclusion, (2-Chloro-6-methylphenyl)boronic acid (CAS No. 851756-51-9) stands as a pivotal compound in modern organic chemistry. Its role as a versatile building block in cross-coupling reactions, combined with its applications in drug discovery and materials science, positions it as an indispensable tool for researchers across various disciplines. As ongoing research continues to uncover new insights into its properties and potential uses, this compound is poised to play an even greater role in shaping future advancements in chemistry and related fields.
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